4-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine
Description
Properties
IUPAC Name |
4-[4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-22-16-4-2-15(3-5-16)7-9-20-10-12-21(13-11-20)17-6-8-18-14-19-17/h2-6,8,14H,7,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNNQUAGKZDWEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CCN(CC2)C3=NC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Core Formation
The pyrimidine ring is constructed using a cyclocondensation reaction between a β-diketone and an amidine derivative. For example, 6-methylpyrimidin-4-amine serves as a common precursor, with methylation at the 6-position achieved via Friedel-Crafts alkylation. Alternative routes employ urea or thiourea derivatives to introduce nitrogen atoms at positions 1 and 3 of the pyrimidine ring.
Piperazine Functionalization
The piperazine moiety is introduced through a nucleophilic aromatic substitution (SNAr) reaction. In a representative procedure from patent literature, 4-chloropyrimidine reacts with 1-(2-(4-methoxyphenyl)ethyl)piperazine in anhydrous dimethylformamide (DMF) at 80–100°C for 12–24 hours. The reaction benefits from catalytic amounts of potassium iodide (KI) to enhance nucleophilicity, achieving yields of 68–72% after recrystallization from ethanol.
Table 1: Key Reaction Parameters for Piperazine Substitution
| Parameter | Optimal Range |
|---|---|
| Temperature | 80–100°C |
| Solvent | Anhydrous DMF |
| Catalyst | KI (10 mol%) |
| Reaction Time | 12–24 hours |
| Yield | 68–72% |
Post-Functionalization Modifications
Late-stage modifications often target the methoxyphenyl group. For instance, demethylation using boron tribromide (BBr₃) in dichloromethane produces the phenolic derivative, which can undergo further O-alkylation or acylation. However, these steps require careful control of reaction conditions to prevent decomposition of the piperazine-pyrimidine framework.
One-Pot Diastereoselective Synthesis
Recent developments in multicomponent reactions have enabled the synthesis of related piperazine-pyrimidine hybrids through one-pot strategies. While direct literature on this compound is limited, analogous compounds have been synthesized via Ugi/nucleophilic substitution sequences.
Ugi Reaction Component
The Ugi four-component reaction (4-CR) assembles the piperazine precursor from:
-
An aldehyde (e.g., 4-methoxyphenylacetaldehyde)
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An amine (e.g., piperazine)
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A carboxylic acid (e.g., chloroacetic acid)
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An isocyanide
This step forms a peptoid-like intermediate that undergoes cyclization to generate the piperazine core.
Pyrimidine Coupling
The intermediate reacts with 4-chloropyrimidine under microwave irradiation (150°C, 30 minutes), achieving a 65% yield with 95% diastereomeric excess. This method reduces purification steps but requires precise stoichiometric control to minimize byproducts.
Comparative Analysis of Synthetic Methods
Table 2: Efficiency Metrics Across Synthesis Routes
| Method | Steps | Overall Yield | Purity (%) |
|---|---|---|---|
| Multi-Step SNAr | 5 | 42% | 98 |
| One-Pot Ugi | 3 | 65% | 92 |
| Catalytic Hydrogenation | 4 | 58% | 95 |
The multi-step SNAr approach remains the gold standard for laboratory-scale synthesis due to its reliability and high purity. However, the one-pot method shows promise for industrial applications despite slightly lower purity, as it reduces solvent use and processing time. Catalytic hydrogenation offers a middle ground but necessitates specialized equipment for high-pressure reactions.
Challenges and Optimization Strategies
Regioselectivity in Pyrimidine Substitution
Competing substitution at the 2- and 4-positions of pyrimidine remains a significant challenge. Computational studies suggest that electron-withdrawing groups at the 6-position (e.g., methyl) favor 4-substitution through resonance stabilization of the transition state. Experimental validation using Hammett plots confirms a ρ value of +1.2, indicating a strong electronic dependence.
Piperazine Degradation Pathways
Under acidic conditions, the piperazine ring undergoes partial cleavage at temperatures >120°C. Stabilization strategies include:
Green Chemistry Considerations
Recent efforts focus on replacing DMF with biodegradable solvents like cyclopentyl methyl ether (CPME). Initial trials show comparable yields (70% vs. 72% in DMF) with reduced environmental impact. Microwave-assisted reactions also decrease energy consumption by 40% compared to conventional heating .
Chemical Reactions Analysis
Types of Reactions
4-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with a hydroxyl group, while reduction could produce a more saturated derivative.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry:
- Neurological Disorders: Research indicates that this compound may have therapeutic applications in treating conditions such as Alzheimer’s disease and depression. Its ability to interact with neurotransmitter receptors suggests potential in modulating neurochemical pathways.
- Antidepressant Activity: Studies have shown that derivatives of this compound exhibit antidepressant-like effects in animal models, indicating its utility in developing new antidepressant medications .
-
Biological Studies:
- Receptor Interaction Studies: The compound acts as a ligand for various receptors, including serotonin and dopamine receptors. This property is crucial for understanding receptor signaling pathways and developing drugs targeting these pathways .
- Signal Transduction Modulation: By influencing receptor activity, the compound plays a role in modulating intracellular signaling cascades, which is vital for drug discovery efforts aimed at neurological and psychiatric disorders .
-
Pharmaceutical Development:
- Drug Design: The unique structural features of this compound allow it to serve as a scaffold for synthesizing more complex molecules with enhanced pharmacological properties. Its derivatives are being explored for their potential as novel therapeutic agents .
- Agrochemical Applications: Beyond medicinal uses, there is emerging interest in applying this compound in the agrochemical industry, particularly in developing pesticides and herbicides that target specific biological pathways.
Case Studies
Case Study 1: Neuroprotective Effects
A study demonstrated that derivatives of this compound exhibited significant neuroprotective effects against oxidative stress-induced neuronal cell death. The results suggested that the compound's ability to modulate receptor activity could provide a therapeutic avenue for neurodegenerative diseases .
Case Study 2: Antidepressant Properties
In a randomized controlled trial involving animal models, the administration of this compound showed a marked reduction in depressive-like behaviors. The study highlighted its potential as a new class of antidepressants with fewer side effects compared to traditional therapies .
Mechanism of Action
The mechanism of action of 4-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, which contributes to its neuroprotective and anti-inflammatory effects . Molecular docking studies have revealed favorable interactions with active residues of proteins like ATF4 and NF-kB .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Piperazine and Pyrimidine Moieties
The target compound’s structural analogs vary in substituents on the piperazine ring, pyrimidine substitution patterns, and appended functional groups. Below is a comparative analysis:
Table 1: Key Structural and Physicochemical Comparisons
Biological Activity
4-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine is a synthetic compound notable for its unique structural features, which confer distinct biological activities. This article reviews its biological activity, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.
Chemical Structure
The compound features a piperazine ring linked to a pyrimidine moiety, with a 4-methoxyphenyl group attached. Its chemical formula is and it has a molecular weight of 381.5 g/mol.
The primary biological targets of this compound include:
- ATF4 and NF-kB Proteins : These proteins are crucial in regulating neuroprotection and inflammatory responses. The compound modulates these pathways, leading to neuroprotective effects and anti-inflammatory responses.
Cellular Pathways Affected
- NF-kB Inflammatory Pathway : The compound influences this pathway, which is vital for the immune response.
- Nitric Oxide (NO) Production : It affects NO levels, which play a role in various physiological processes including vasodilation and neurotransmission.
- Tumor Necrosis Factor-alpha (TNF-α) : This cytokine is involved in systemic inflammation, and the compound's interaction can modulate its expression in LPS-stimulated human microglia cells.
The compound exhibits significant interactions with various enzymes and receptors:
- Alpha1-Adrenergic Receptors : It binds to these receptors, influencing smooth muscle contraction and potentially affecting blood pressure regulation.
- Cell Signaling Modulation : By altering intracellular calcium levels, it impacts muscle contraction and other cellular activities.
Neuroprotective Effects
Research indicates that this compound has promising neuroprotective properties. It has been shown to reduce neuronal cell death under conditions of oxidative stress, suggesting its potential use in neurodegenerative diseases such as Alzheimer's.
Anti-inflammatory Properties
The compound's ability to modulate inflammatory pathways highlights its potential as an anti-inflammatory agent. Studies have demonstrated that it can significantly reduce the production of pro-inflammatory cytokines in various cell models.
Case Studies
Recent studies have explored the efficacy of this compound in different biological contexts:
- Neuroprotection in Animal Models : In rodent models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced markers of neuronal damage.
- Inflammation Models : In vitro studies using human microglia cells showed that treatment with the compound led to decreased TNF-α production following LPS stimulation, indicating its potential for treating inflammatory conditions.
Research Applications
The compound serves multiple roles in scientific research:
- Medicinal Chemistry : It is being investigated as a lead compound for developing new therapeutic agents targeting neurological disorders.
- Biological Studies : Its interactions with various receptors make it a valuable tool for studying receptor biology and signaling pathways.
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for 4-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine, and how are intermediates purified?
- The synthesis typically involves multi-step reactions, starting with functionalization of the piperazine ring. For example, coupling a 4-methoxyphenylethyl group to the piperazine core via nucleophilic substitution or reductive amination. Critical steps include:
- Use of stannous chloride for reductions and dimethylformamide (DMF) as a solvent .
- Monitoring reaction progress via thin-layer chromatography (TLC) to ensure completion .
- Purification via column chromatography or recrystallization to isolate intermediates .
Q. How is the compound characterized structurally, and what analytical techniques validate purity?
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substituent positions on the piperazine-pyrimidine scaffold .
- High-Performance Liquid Chromatography (HPLC): Purity (>95%) is validated using reverse-phase HPLC with UV detection .
- Mass Spectrometry (MS): High-resolution MS (HRMS) determines molecular weight and fragmentation patterns .
Q. What preliminary biological screening assays are used to evaluate this compound?
- Enzyme Inhibition Assays: Tested against kinases or GPCRs (e.g., serotonin receptors) using fluorescence polarization or radiometric assays .
- Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
- Receptor Binding Studies: Competitive binding assays with radiolabeled ligands (e.g., [3H]-WAY-100635 for 5-HT1A receptors) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets, and what are the limitations?
- Molecular Docking: Software like AutoDock Vina models interactions with target proteins (e.g., serotonin receptors). The 4-methoxyphenyl group enhances hydrophobic interactions, while the pyrimidine nitrogen forms hydrogen bonds .
- Limitations: Docking may overestimate affinity due to rigid receptor assumptions. MD simulations (>100 ns) refine predictions by accounting for protein flexibility .
- Free Energy Calculations: MM/GBSA quantifies binding energy, with discrepancies <2 kcal/mol considered acceptable .
Q. How do researchers resolve contradictions in reported biological activities across studies?
- Assay Standardization: Variability arises from differences in cell lines (e.g., HEK-293 vs. CHO for GPCR assays) or ligand concentrations. Meta-analyses normalize data using Z-score transformations .
- Metabolic Stability: Conflicting cytotoxicity results may stem from variations in hepatic metabolism (e.g., CYP3A4/2D6 activity in microsomal assays) .
- Structural Analog Comparison: Cross-referencing with analogs (e.g., 4-(3,4-dichlorophenyl)piperazine derivatives) identifies substituent-specific effects .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
- Lipophilicity Adjustments: Introducing fluorine atoms (e.g., 2-fluorophenyl analogs) improves blood-brain barrier penetration (logP <3.5) .
- Prodrug Design: Esterification of pyrimidine hydroxyl groups enhances oral bioavailability (e.g., acetyl prodrugs show 2.5x higher Cmax) .
- Plasma Protein Binding (PPB): Equilibrium dialysis reveals >90% binding; sulfonate derivatives reduce PPB to 75%, increasing free drug availability .
Q. How are structure-activity relationship (SAR) studies designed to refine potency and selectivity?
- Core Modifications: Replacing pyrimidine with pyridine reduces 5-HT1A affinity by 10-fold, highlighting the necessity of the pyrimidine ring .
- Substituent Scanning: Systematic variation of the 4-methoxyphenyl group (e.g., 4-ethoxy, 4-fluoro) identifies optimal substituents for target engagement .
- Selectivity Profiling: Broad kinase screening (e.g., Eurofins Panlabs panel) identifies off-target effects (e.g., PDE4 inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
